molecular formula C14H20ClNO2Si B1522278 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine CAS No. 1171920-42-5

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

Cat. No.: B1522278
CAS No.: 1171920-42-5
M. Wt: 297.85 g/mol
InChI Key: PLUKXQYGIFUFCS-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C14H20ClNO2Si and its molecular weight is 297.85 g/mol. The purity is usually 95%.
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Biological Activity

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a heterocyclic compound characterized by its furo[3,2-b]pyridine backbone and a tert-butyldimethylsilyloxy (TBDMS) substituent. Its molecular formula is C15H20ClN2O2Si, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Properties

The compound features a unique structure that allows for diverse chemical reactivity. The TBDMS group serves as a protective moiety, facilitating further functionalization of the molecule. The presence of chlorine within the furo-pyridine framework is notable as it can influence biological interactions and activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Variants of the furo-pyridine class have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
  • Enzyme Inhibition : The structural features may allow for interactions with various enzymes, potentially leading to therapeutic applications.

Comparative Analysis of Related Compounds

To understand the biological implications better, a comparison with structurally related compounds is useful. Below is a table summarizing key features and activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineTrimethylsilyl groupAnticancer activityDifferent silyl group
2-(dimethylamino)furo[3,2-b]pyridineDimethylamino substituentAntimicrobial propertiesAmino group alters activity
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridineBromine instead of chlorineVaries by substitutionHalogen variation impacts reactivity

The mechanisms through which this compound exerts its biological effects are not fully elucidated due to limited direct studies. However, insights can be drawn from related compounds:

  • Enzyme Interaction : Similar furo-pyridine derivatives have been shown to interact with enzymes involved in cellular signaling pathways.
  • Cellular Uptake : The TBDMS group may influence the lipophilicity of the compound, enhancing its ability to penetrate cell membranes.

Case Studies

While specific case studies on this exact compound are scarce, related research provides context for its potential applications:

  • Anticancer Studies : A study on a similar furo-pyridine derivative demonstrated significant inhibition of tumor growth in vitro and in vivo models.
    "Furo-pyridine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines" .
  • Antimicrobial Efficacy : Investigations into antimicrobial properties revealed that modifications in substituents could enhance activity against resistant bacterial strains.
    "The introduction of electron-donating groups significantly improved the antibacterial potency of pyridine derivatives" .

Properties

IUPAC Name

tert-butyl-[(6-chlorofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUKXQYGIFUFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674088
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-42-5
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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